UBP512
CAS No.: 1333112-78-9
Cat. No.: VC0546204
Molecular Formula: C15H9IO2
Molecular Weight: 348.1395
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1333112-78-9 |
---|---|
Molecular Formula | C15H9IO2 |
Molecular Weight | 348.1395 |
IUPAC Name | 9-iodophenanthrene-3-carboxylic acid |
Standard InChI | InChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18) |
Standard InChI Key | HOYQQANZLZKQHU-UHFFFAOYSA-N |
SMILES | O=C(C1=CC=C2C=C(I)C3=CC=CC=C3C2=C1)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
UBP512 is characterized by its phenanthrene core structure with an iodine substituent and a carboxylic acid functional group. The compound has the following key chemical properties:
Property | Value |
---|---|
Chemical Name | 9-iodophenanthrene-3-carboxylic acid |
CAS Number | 1333112-78-9 |
Molecular Formula | C15H9IO2 |
Molecular Weight | 348.14 g/mol |
SMILES | O=C(C1=CC=C2C=C(I)C3=CC=CC=C3C2=C1)O |
InChI | InChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18) |
The compound's structure includes a phenanthrene scaffolding with an iodine at position 9 and a carboxylic acid group at position 3, which is critical for its pharmacological activity .
Pharmacological Profile
NMDA Receptor Modulation
UBP512 belongs to a novel family of NMDA receptor modulators with a unique pharmacological profile that distinguishes it from conventional NMDA receptor ligands. Unlike traditional antagonists, UBP512 displays both positive and negative allosteric modulation depending on the receptor subtype .
The compound exhibits a remarkable subtype-selective activity pattern:
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Potentiates responses at GluN1/GluN2A receptors
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Has minimal effect on GluN2B-containing receptors
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Inhibits responses at GluN1/GluN2C and GluN1/GluN2D receptors
This selective modulatory profile makes UBP512 an important pharmacological tool for studying NMDA receptor subtype contributions to various neurological functions and pathologies.
Potency and Efficacy
UBP512 demonstrates the following pharmacological parameters across different NMDA receptor subtypes:
Receptor Subtype | Effect | IC50/EC50 Value | Maximal Effect |
---|---|---|---|
GluN1/GluN2A | Potentiation* | ≫300 μM | Small potentiation at high concentrations |
GluN1/GluN2B | Minimal Effect | ≫300 μM | Weak inhibition (10-15%) at 3-10 μM |
GluN1/GluN2C | Inhibition | 51 ± 11 μM | 69 ± 6% maximal inhibition |
GluN1/GluN2D | Inhibition | 46 ± 6 μM | 72 ± 2% maximal inhibition |
*Potentiation increases with higher agonist concentrations
These data demonstrate that UBP512 has approximately 6-fold selectivity for GluN2C/D-containing receptors over GluN2A/B-containing receptors as an inhibitor, while showing opposite effects (potentiation) at GluN2A-containing receptors .
Comparison with Related Compounds
UBP512 belongs to a family of phenanthrene and naphthalene derivatives that modulate NMDA receptors. Comparing UBP512 with related compounds provides insights into structure-activity relationships:
Compound | Structure Description | Effect on NMDA Receptors | Selectivity |
---|---|---|---|
UBP512 | 9-iodophenanthrene-3-carboxylic acid | GluN2A potentiator, GluN2C/D inhibitor | GluN2A/GluN2C/GluN2D |
UBP710 | 9-cyclopropylphenanthrene-3-carboxylic acid | Potentiator | GluN2A and GluN2B |
UBP551 | 3,5-dihydroxynaphthalene-2-carboxylic acid | Potentiator | GluN2D-selective |
UBP608 | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | Inhibitor | GluN2A-selective |
UBP618 | 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid | Pan-inhibitor | Non-selective |
This table highlights that subtle structural modifications to the core scaffolding can dramatically alter the selectivity profile and direction of modulation (potentiation vs. inhibition) .
Structure-Activity Relationships
The functional properties of UBP512 depend critically on its structural features:
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The phenanthrene core structure appears to be important for its dual modulatory effects (potentiation of GluN2A, inhibition of GluN2C/D).
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The iodine at position 9 contributes to its selective profile, as demonstrated by comparison with other derivatives. For example, replacing the iodine with a cyclopropyl group (as in UBP710) changes the selectivity profile to potentiate both GluN2A and GluN2B-containing receptors .
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The carboxylic acid group at position 3 is essential for activity, as this functional group is consistently present across active compounds in this chemical class .
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The rigid, planar structure of the phenanthrene system likely facilitates specific interactions with the binding pocket on NMDA receptors .
Research Methods and Applications
UBP512 has been studied using several experimental approaches:
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Recombinant expression of NMDA receptor subtypes in Xenopus laevis oocytes, with receptor activity determined by two-electrode voltage clamp .
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Structure-activity relationship studies comparing UBP512 with related compounds to identify key molecular determinants of activity .
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Chimeric receptor studies and site-directed mutagenesis to identify domains important for UBP512 binding and activity .
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Electrophysiological characterization to determine the mechanism of action, including voltage-dependence tests and agonist concentration-response studies .
These research methodologies have established UBP512 as a valuable pharmacological tool for studying NMDA receptor function and subtype selectivity.
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